2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

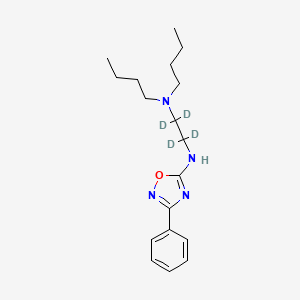

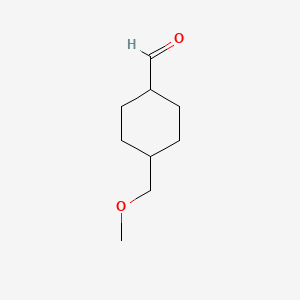

“2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3” is a biochemical used for proteomics research . It has a molecular weight of 142.56 . It is an intermediate in the preparation of Cycloserine .

Molecular Structure Analysis

The molecular formula of “2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3” is C3H7ClN2O2 . The exact mass and monoisotopic mass of the compound is 138.0196052 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3” include a molecular weight of 138.55 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . The topological polar surface area is 75.4 Ų .

科学的研究の応用

Synthesis and Chemical Properties

- Alternative Synthetic Routes and Reactivity: Research by García-Martín et al. (2001) discussed alternative synthetic routes for related amino acid derivatives and their unexpected reactivity, which could be relevant for the synthesis and application of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 in specialized chemical syntheses (García-Martín, Báñez, & Galbis, 2001).

Biological Activity and Applications

- Anticonvulsant Studies: Compounds similar to 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 have been evaluated for their potential anticonvulsant properties. A study by Idris et al. (2011) on N-Benzyl-3-[(chlorophenyl)amino]propanamides showed promising results in seizure test models, indicating potential research applications in neurological disorder treatments (Idris, Ayeni, & Sallau, 2011).

Spectroscopic and Analytical Applications

- Spectroscopic Studies: Antonović et al. (1997) investigated the conformations of N-mono-substituted propanamides using FTIR spectroscopy, which could provide a foundation for studying the spectroscopic properties of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 and its potential applications in analytical chemistry (Antonović, Stojanović, Bozic, Nikolić, & Petrović, 1997).

Agricultural Applications

- Root Growth-Inhibitory Activity: Research on N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides by Kitagawa and Asada (2005) demonstrated root growth-inhibitory activity in seedlings, suggesting possible applications of similar compounds in agriculture for controlling plant growth (Kitagawa & Asada, 2005).

将来の方向性

As “2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3” is used as an intermediate in the preparation of other compounds, future research may focus on its applications in the synthesis of these compounds . Additionally, its use in proteomics research suggests it may have future applications in this field .

作用機序

Target of Action

The primary target of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 is GABA transaminase . This enzyme plays a crucial role in the metabolism of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system.

Mode of Action

2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 acts as an inhibitor of GABA transaminase . By inhibiting this enzyme, it increases the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission.

Biochemical Pathways

The compound affects the GABA shunt , a series of reactions that directly convert glutamate, an excitatory neurotransmitter, into GABA . By inhibiting GABA transaminase, it disrupts this pathway and increases the levels of GABA, thereby affecting downstream neurological processes.

Pharmacokinetics

Its solubility in water suggests that it may be well-absorbed and distributed in the body

Result of Action

The increase in GABA levels resulting from the action of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 can lead to a decrease in neuronal excitability. This can have various effects at the molecular and cellular level, potentially contributing to its use as an antibiotic and in the treatment of tuberculosis .

特性

IUPAC Name |

2-amino-3-chloro-2,3,3-trideuterio-N-hydroxypropan(15N)amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7)/i1D2,2D,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWBXJPECQJXKJ-DJFSABLTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NO)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C(=O)[15NH]O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 3-Hydroxy-3-[2-(ethylsulfonyl)propyl]glutarate](/img/structure/B586893.png)

![3-Cyclopropylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B586895.png)